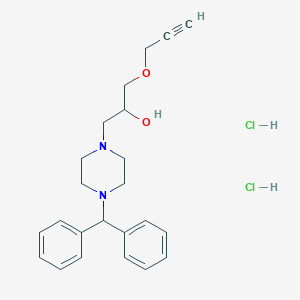

![molecular formula C18H18FNO4S3 B2407759 2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097888-52-1](/img/structure/B2407759.png)

2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

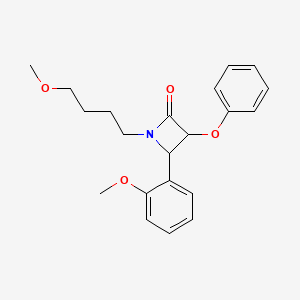

The compound is an organic molecule that contains elements of bithiophene and fluorophenyl groups. Bithiophene is a type of aromatic compound that consists of two thiophene rings fused together . The 4-ethoxy-3-fluorophenyl part suggests the presence of a phenyl ring with fluorine and ethoxy substituents .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The bithiophene component would contribute to the planarity and conjugation of the molecule, while the fluorophenyl group would introduce electronegativity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The bithiophene could potentially undergo electrophilic aromatic substitution reactions, while the fluorine atom on the phenyl ring could be replaced by nucleophiles in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively stable and possibly planar. The ethoxy and sulfonamido groups could potentially increase its solubility in certain solvents .Aplicaciones Científicas De Investigación

Organic Electronics and Optoelectronic Devices

Compounds containing thiophene and bithiophene motifs play a crucial role in organic electronics and optoelectronic devices. These materials exhibit excellent charge transport properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . Researchers have explored the use of bithiophene derivatives in these devices due to their high conjugation and efficient charge transfer capabilities.

Synthesis of Novel Bithiophene Derivatives

The compound belongs to the family of bithiophene derivatives. Researchers have employed various synthetic strategies to create novel bithiophene-based molecules. Some notable approaches include:

Catalytic Reactions: New catalytically activated reactions have been used to synthesize bithiophene derivatives. These reactions involve coupling, double bond migration in allylic systems, and different types of cycloaddition and dihydroamination . By combining catalytic and non-catalytic routes, researchers have obtained acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives containing one, two, or six bithiophenyl moieties.

Key Substrates: The starting materials for these reactions often include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne . These substrates serve as the building blocks for constructing diverse bithiophene-based structures.

Material Science and Technology

Bithiophene derivatives find applications in material science and technology. Their unique electronic properties make them valuable for designing functional materials. Researchers explore their use in areas such as:

- Conjugated Polymers: Bithiophene-based conjugated polymers are essential components in organic electronic devices. These polymers exhibit semiconducting behavior and can be tailored for specific applications . For instance, dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT) and 2,2’-bithiophene-3,3’-dicarboximide (BTI) units have been synthesized and investigated for use in polymer donors .

Mecanismo De Acción

Target of Action

Similar compounds have been found to act as potent triple-acting pparα, -γ, and -δ agonists . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

Based on its structural similarity to other ppar agonists, it may bind to these receptors and modulate their activity . This can lead to changes in gene expression, affecting various biological processes such as lipid metabolism, inflammation, and cell proliferation.

Biochemical Pathways

The compound’s interaction with PPARs implicates it in several biochemical pathways. PPARs regulate the expression of genes involved in lipid metabolism, glucose homeostasis, cell proliferation, and inflammation. Therefore, the compound’s action could potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a PPAR agonist, it could potentially influence lipid metabolism, reduce inflammation, and regulate cell proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBXXDOVIAXKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)

![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)

![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)

![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)

![Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2407697.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B2407699.png)